5-Acenaphthenecarboxylic acid

描述

Nomenclature and Chemical Structure within Acenaphthene (B1664957) Derivatives

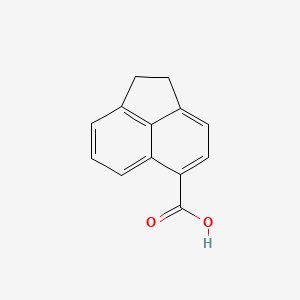

5-Acenaphthenecarboxylic acid, identified by the CAS Number 55720-22-4, is a derivative of acenaphthene. chembk.combiosynth.comscbt.com The core of this compound is the acenaphthene structure, which consists of a naphthalene (B1677914) backbone with an ethylene (B1197577) bridge connecting carbons 1 and 8. The nomenclature "this compound" indicates that a carboxylic acid group (-COOH) is substituted at the 5-position of this acenaphthene ring system.

Systematic nomenclature, following IUPAC guidelines, may refer to it as 1,2-dihydroacenaphthylene-5-carboxylic acid. chembk.comstenutz.eu This name clarifies the saturated nature of the five-membered ethylene bridge. The compound is a white crystalline solid with a molecular formula of C₁₃H₁₀O₂ and a molar mass of approximately 198.22 g/mol . chembk.combiosynth.comscbt.com While it has low solubility in water, it is soluble in organic solvents like ethanol (B145695) and acetone. chembk.com

The structure of this compound is distinct from other derivatives such as 5,6-acenaphthenedicarboxylic acid, which features two carboxylic acid groups. nih.gov Its chemical properties are largely defined by the interplay between the rigid, aromatic acenaphthene core and the reactive carboxylic acid functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55720-22-4 chembk.combiosynth.comscbt.com |

| Molecular Formula | C₁₃H₁₀O₂ chembk.combiosynth.comscbt.comchemicalbook.com |

| Molar Mass | 198.22 g/mol biosynth.comscbt.comchemicalbook.com |

| Melting Point | 220-223 °C chembk.comchemicalbook.com |

| Appearance | White crystalline solid chembk.com |

| Synonyms | acenaphthene-5-carboxylic acid, 1,2-dihydroacenaphthylene-5-carboxylic acid chembk.comstenutz.eu |

Significance in Contemporary Chemical Research

The primary significance of this compound in modern research lies in its role as a versatile intermediate in organic synthesis. chembk.comscbt.com Its structure allows it to be a precursor for a wide range of more complex molecules. Researchers utilize it as a foundational component to introduce the acenaphthene moiety into larger molecular architectures.

A historically significant application is its use as a key intermediate in the synthesis of vat dyes. google.com The stable polycyclic aromatic core of the molecule is a desirable feature for creating robust and colorful dyes. The carboxylic acid group provides a reactive handle for further chemical transformations required to build the final dye structure. google.com

Furthermore, the broader class of acenaphthene derivatives has been investigated for potential biological activities. biosynth.com Studies on various acenaphthene-based compounds have explored their applications in medicinal chemistry, including the development of potential antitumor agents. mdpi.comresearchgate.netnih.gov While this compound itself is not the final active compound, its utility as a starting material for synthesizing such biologically relevant molecules underscores its importance in pharmaceutical research and drug discovery. chembk.combiosynth.com

Overview of Research Directions and Applications

Current research involving this compound and its derivatives spans several key scientific disciplines.

Organic Synthesis: The compound remains a fundamental building block for creating complex organic structures. scbt.comgoogle.com Synthetic chemists explore its reactivity to develop new methodologies and synthesize novel compounds. scbt.com It is often used in reactions that modify the carboxylic acid group or further functionalize the aromatic ring system.

Materials Science: Leveraging its historical use in dye manufacturing, research continues to explore acenaphthene-based compounds for advanced materials. google.com The rigid and planar structure of the acenaphthene core makes it a candidate for developing π-electron functional materials, which are used in organic electronics. researchgate.netacs.org The compound serves as a precursor for polymers, resins, and coatings where its structural properties can contribute to enhanced material performance. scbt.com

Medicinal and Bio-organic Chemistry: A significant research direction involves using the acenaphthene scaffold, derived from intermediates like this compound, to design and synthesize new therapeutic agents. chembk.combiosynth.com Acenaphthene derivatives are being evaluated for various biological activities, with a particular focus on developing novel antitumor compounds. mdpi.comresearchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

1,2-dihydroacenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKAWGBIIVQFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204256 | |

| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-22-4 | |

| Record name | 5-Acenaphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55720-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroacenaphthylene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACENAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM75C742M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations

Comparative Analysis of Established Synthetic Routes

Several key methods for the synthesis of 5-acenaphthenecarboxylic acid have been documented, ranging from the oxidation of acetylated precursors to direct modifications of the acenaphthene (B1664957) core.

A prominent and efficient method for preparing this compound involves the alkaline hypochlorite (B82951) oxidation of 5-acetylacenaphthene (B159873). This process is characterized by a vigorous and rapid reaction. google.com When 5-acetylacenaphthene is treated with an excess of alkaline hypochlorite solution, a reaction ensues, leading to the formation of the sodium salt of this compound, which precipitates from the solution as pearlescent flakes upon cooling. google.com The carboxylic acid is then liberated by treating the salt with mineral acids. google.com This method is reported to proceed smoothly and can provide a quantitative yield of the desired product. google.com The reaction is noteworthy as other common oxidizing agents, such as potassium permanganate (B83412) or dichromate with acid, tend to oxidize the five-membered ring of acenaphthene derivatives, leading to naphthalic acid derivatives. google.com

Table 1: Alkaline Hypochlorite Oxidation of 5-Acetylacenaphthene

| Reactant | Reagent | Intermediate Product | Final Product | Reported Yield |

|---|

Direct oxidative hydrolysis of acenaphthene to yield this compound is not a commonly reported or straightforward synthetic route. The oxidation of acenaphthene typically leads to other products. For instance, oxidation with molecular oxygen in the presence of catalysts like cobalt (II) acetate (B1210297) or manganese (II) acetate in propionic acid yields 1,8-naphthalic anhydride. nih.govresearchgate.netmdpi.com Similarly, alkaline permanganate oxidation also results in the formation of naphthalic acid derivatives. google.com Ring cleavage of acenaphthenequinone (B41937), an oxidation product of acenaphthene, with aqueous potassium hydroxide (B78521) can lead to 1,8-naphthaldehydic acid. nih.govresearchgate.netmdpi.com

The use of hydrofluoric acid in the synthesis of acenaphthene derivatives provides a pathway to introduce functional groups at the 5-position. A patented process describes the reaction of acenaphthene with an alkali metal cyanate (B1221674) in at least 90% hydrofluoric acid. google.com This reaction, conducted in two temperature stages, initially forms acenaphthene-5-carboxylic acid amide at a lower temperature (around 10 to 40°C). google.com Further heating to a higher temperature (60 to 120°C) leads to the formation of acenaphthene-5,6-dicarboxylic acid imide. google.com While this method does not directly yield this compound, the formation of the 5-carboxylic acid amide intermediate is a significant step towards accessing this derivative.

Historically, the preparation of this compound has been documented through methods involving the functionalization of acenaphthene followed by hydrolysis. An early method, referenced in a 1929 patent, describes the preparation from acenaphthene by reaction with an unspecified "ilarnea chloride" to form an acid amide, which is then saponified to yield the carboxylic acid. google.com This highlights a foundational approach to the synthesis that relied on the conversion of a nitrile or amide precursor.

Yield Optimization and Reaction Condition Modulation

The alkaline hypochlorite oxidation of 5-acetylacenaphthene is noted for its potential to produce a "quantitative yield," suggesting high efficiency under the described conditions. google.com While specific studies on the optimization of this particular reaction are not detailed in the provided search results, general principles of yield optimization in chemical synthesis are applicable. These can include the precise control of reactant stoichiometry, temperature, reaction time, and catalyst concentration if applicable. For instance, in the biocatalytic production of other carboxylic acids, yield improvements have been achieved through the optimization of reaction conditions and genetic engineering of the biocatalyst. nih.gov In the context of the hypochlorite oxidation, modulating the concentration of the hypochlorite solution and the temperature could be key parameters to fine-tune for maximizing yield and minimizing potential side reactions.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be evaluated through this lens.

The alkaline hypochlorite oxidation method utilizes an aqueous solution, which is considered a green solvent. google.com However, the use of hypochlorite and the generation of chloroform (B151607) as a byproduct present environmental and safety considerations. google.com

A greener approach to the oxidation step could involve the use of more environmentally benign oxidizing agents, such as hydrogen peroxide (H₂O₂), in conjunction with a suitable catalyst. nih.gov The development of catalytic systems that can selectively oxidize the methyl group of 5-acetylacenaphthene or directly functionalize the C-H bond at the 5-position of acenaphthene would represent a significant advancement in the green synthesis of this compound. Such methods would align with the green chemistry principles of atom economy and the avoidance of hazardous reagents. rug.nl

Novel Synthetic Approaches and Catalytic Strategies

The synthesis of carboxylic acids has evolved significantly, with modern approaches emphasizing efficiency, sustainability, and the reduction of hazardous waste. These principles are reflected in the development of transition metal-free reactions, organocatalysis, biocatalytic transformations, and process enhancements like microwave-assisted synthesis.

While many modern organic reactions rely on transition metal catalysts, there is a growing interest in developing synthetic routes that avoid them to reduce costs and prevent metal contamination in the final products. nih.gov A classic and effective transition-metal-free method for preparing this compound involves the treatment of 5-acetylacenaphthene with an alkaline hypochlorite solution. google.com

This reaction proceeds via a haloform reaction mechanism. The alkaline hypochlorite first halogenates the methyl group of the acetyl moiety and then cleaves the resulting trihalomethyl group, which is subsequently converted to chloroform. The remaining portion of the molecule forms the sodium salt of this compound, which precipitates from the solution and can be isolated and acidified to yield the final product. google.com This method is noted for its smooth progression and potentially quantitative yield. google.com

Key Reaction:

Starting Material: 5-Acetylacenaphthene

Reagent: Alkaline Hypochlorite Solution (e.g., Sodium Hypochlorite in NaOH)

Byproduct: Chloroform

Product: this compound

This approach exemplifies a robust, cost-effective synthetic pathway that aligns with the principles of metal-free synthesis. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. organic-chemistry.org This field has expanded rapidly, providing novel pathways for the synthesis of complex molecules without concerns of metal leaching into products, which is particularly crucial in pharmaceutical applications. organic-chemistry.org

While the broader literature showcases the power of organocatalysis for various transformations, including the synthesis of alkynes and chiral ureas, specific applications for the direct synthesis of this compound are not prominently documented in current research. organic-chemistry.orgresearchgate.net However, the principles of organocatalysis suggest potential theoretical applications. A hypothetical organocatalytic route could involve the activation of a C-H bond on the acenaphthene ring followed by carboxylation, although developing a catalyst with the required reactivity and selectivity would be a significant research challenge. The primary advantages of such a future method would be mild reaction conditions and reduced environmental impact. organic-chemistry.org

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. rjraap.com This "green chemistry" approach is increasingly used for the industrial production of high-value chiral compounds, including pharmaceuticals and their intermediates. nih.govnih.gov

Direct biocatalytic synthesis of this compound has not been extensively reported. However, established biocatalytic processes for similar molecules provide a blueprint for how such a synthesis could be developed. For instance, the production of 5-methylpyrazine-2-carboxylic acid has been successfully achieved using a whole-cell biocatalyst (E. coli) engineered to express a series of enzymes, including a monooxygenase and dehydrogenases. nih.gov

A similar strategy could be envisioned for this compound, likely starting from 5-methylacenaphthene. A hypothetical enzymatic cascade would involve:

Hydroxylation: A monooxygenase enzyme would hydroxylate the methyl group to form (5-acenaphthenyl)methanol.

Oxidation: Successive oxidations by alcohol and aldehyde dehydrogenases would convert the alcohol first to an aldehyde and then to the final carboxylic acid.

The key advantages of a biocatalytic route include exceptional regio- and stereoselectivity, operation at ambient temperature and pressure, and the use of water as a solvent, significantly reducing the environmental footprint of the synthesis. rwth-aachen.de

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. researchgate.netlew.ro By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes. lew.ronih.gov

| Parameter | Conventional Heating Method | Potential Microwave-Assisted Method |

|---|---|---|

| Heating Mechanism | Conductive heating via oil bath or heating mantle | Direct dielectric heating of polar molecules |

| Reaction Time | Hours | Minutes lew.ronih.gov |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform temperature control |

| Yield | High | Potentially higher due to reduced side reactions researchgate.net |

| Energy Efficiency | Lower | Higher due to targeted heating youtube.com |

Scale-Up Considerations and Industrial Relevance in Research

This compound is a valuable intermediate, notably in the production of vat dyes. google.com Transitioning its synthesis from a laboratory setting to an industrial scale presents several challenges, including ensuring batch-to-batch consistency, managing costs, and minimizing environmental impact.

A key consideration in modern industrial synthesis is the use of robust and recyclable catalysts. For the production of carboxylic acids, research has explored solid acid carbocatalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO). nih.govrsc.org While not yet reported specifically for this compound, this technology offers significant advantages for industrial-scale processes. nih.gov

Benefits of Solid Catalysts for Scale-Up:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the purification process.

Reusability: The ability to reuse the catalyst for multiple reaction cycles significantly reduces operational costs and waste. rsc.org

Process Efficiency: Such catalysts have been shown to be effective for gram-scale synthesis, demonstrating their potential for larger production volumes. nih.govrsc.org

The development of scalable manufacturing techniques is crucial for the commercial viability of chemical intermediates. Research into solid catalysts and continuous flow processes represents a promising path toward more efficient and sustainable industrial production of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 5-Acenaphthenecarboxylic acid, the spectrum is divided into two main regions: the aromatic region, where protons attached to the acenaphthene (B1664957) ring system resonate, and the aliphatic region, corresponding to the methylene (B1212753) (-CH₂-) bridge protons.

The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the aromatic rings of the acenaphthene core appear as a complex pattern of multiplets due to spin-spin coupling between adjacent protons. Their chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group. The two methylene groups of the aliphatic bridge are chemically equivalent and typically appear as a singlet in the upfield region of the spectrum, around 3.4 ppm for the parent acenaphthene.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 7.40 - 8.50 | Multiplet |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for analysis.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing crucial information for confirming the carbon skeleton. The spectrum of this compound displays distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic bridge carbons.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm for aromatic acids. libretexts.org The aromatic carbons of the acenaphthene system resonate in the approximate range of 120-150 ppm. The specific chemical shifts depend on their position relative to the carboxylic acid substituent and the fused ring system. The two equivalent aliphatic carbons of the ethylene (B1197577) bridge are observed at a much higher field (upfield), generally in the range of 30-35 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | ~ 170 |

| Aromatic Carbons (Ar-C) | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group and the aromatic system.

Key diagnostic peaks include a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of a carboxylic acid. libretexts.orgechemi.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is observed between 1680 and 1710 cm⁻¹; its position is slightly lowered due to conjugation with the aromatic ring. spectroscopyonline.com Other significant bands include the C-O stretching vibration between 1210 and 1320 cm⁻¹ and aromatic C=C stretching bands around 1600 cm⁻¹. spectroscopyonline.compressbooks.pub

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | ~ 1600 & ~1450 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 198.22 g/mol ), the molecular ion peak (M⁺) would be observed at m/z ≈ 198.

Aromatic carboxylic acids exhibit characteristic fragmentation patterns. whitman.edu Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a prominent peak at [M - 17]⁺ (m/z 181), and the loss of the entire carboxyl group (-COOH) to yield a peak at [M - 45]⁺ (m/z 153). youtube.comlibretexts.org The latter fragment corresponds to the acenaphthenyl cation and can be a significant peak in the spectrum.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 198 | [M]⁺ | Molecular Ion |

| 181 | [M - OH]⁺ | Loss of a hydroxyl radical |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed chemical formula to validate its elemental composition.

For this compound, the chemical formula is C₁₃H₁₀O₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Table 5: Elemental Analysis Data for C₁₃H₁₀O₂

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 78.77 % |

| Hydrogen (H) | 5.09 % |

Experimental results from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical values, thereby confirming the empirical and molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can unambiguously establish the molecule's connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure. The resulting data would include the unit cell dimensions, space group, and the exact coordinates of each atom. This would allow for the precise measurement of the C-C and C-H bond lengths in the acenaphthene core, the C=O and C-O bond lengths of the carboxyl group, and the planarity of the aromatic system. mdpi.com Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers. While this technique provides unparalleled structural detail, publicly available crystallographic data for this specific compound is not widespread.

Purity Assessment Methodologies (e.g., HPLC with UV detection)

The determination of purity for this compound is crucial for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary and effective methodology for assessing the purity of this compound. While specific, standardized methods for this compound are not extensively detailed in publicly available literature, a general approach based on established principles for aromatic carboxylic acids can be reliably applied.

The methodology typically involves a reverse-phase HPLC system. In this setup, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like water, often with a pH modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form, which improves peak shape and retention.

UV detection is particularly suitable for this compound due to the chromophoric nature of the acenaphthene ring system. The aromatic structure absorbs UV radiation, and a characteristic wavelength, typically around 210 nm for the carboxyl group or a higher wavelength corresponding to the aromatic system's absorbance maximum, is selected for detection and quantification. redalyc.org The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

A hypothetical, yet typical, set of HPLC-UV parameters for the analysis of this compound is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient) | Elutes the compound from the column; acid suppresses ionization of the carboxyl group for better peak shape. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase. |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm & 254 nm | Detects and quantifies the compound based on its UV absorbance. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample into the HPLC system. |

| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

Addressing Structural Discrepancies in Literature

A notable point of confusion in the scientific literature and chemical databases surrounds the precise structure and identity of "this compound." The primary discrepancy arises from its frequent conflation with its unsaturated analog, 5-Acenaphthylenecarboxylic acid .

This compound possesses a saturated five-membered ring (an ethylene bridge), consistent with the acenaphthene core. In contrast, 5-Acenaphthylenecarboxylic acid features a double bond in the five-membered ring, characteristic of the acenaphthylene (B141429) core. This seemingly minor difference results in distinct chemical formulas, molecular weights, and properties.

This ambiguity is evident in various online chemical databases where the name this compound is sometimes incorrectly associated with the chemical formula for the acenaphthylene derivative (C13H8O2) instead of the correct formula (C13H10O2). stenutz.eu Furthermore, inconsistencies in reported melting points, with some sources citing ranges around 217-223 °C and others listing lower values, may be attributable to impurities or the inadvertent characterization of the incorrect compound. chemicalbook.comgoogle.com

Definitive structural elucidation to resolve such discrepancies relies on a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly decisive. For this compound, the spectrum would show signals corresponding to the aliphatic protons of the -CH2-CH2- bridge, typically appearing as distinct multiplets in the upfield region (around 3.0-4.0 ppm). These signals would be absent in the spectrum of 5-Acenaphthylenecarboxylic acid, which would instead show vinylic proton signals in the downfield aromatic region. ¹³C NMR would also show distinct differences in the chemical shifts for the carbons in the five-membered ring. princeton.eduntu.edu.sg The carboxylic acid carbon typically appears in the 160-185 ppm range in ¹³C NMR spectra. oregonstate.edu

Mass Spectrometry (MS): High-resolution mass spectrometry can differentiate between the two compounds by providing a precise mass measurement that corresponds to their distinct molecular formulas. Aromatic carboxylic acids typically show a molecular ion peak and characteristic fragmentation patterns, including the loss of -OH and -COOH moieties. ntu.edu.sgoregonstate.edu

The table below summarizes the key distinguishing features between the two compounds that are often confused in the literature.

| Feature | This compound | 5-Acenaphthylenecarboxylic acid |

| Structure | Saturated ethylene bridge (-CH2-CH2-) | Unsaturated bridge (-CH=CH-) |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₈O₂ |

| Molecular Weight | ~198.22 g/mol | ~196.20 g/mol |

| ¹H NMR Signature | Aliphatic proton signals (~3-4 ppm) present | Aliphatic proton signals absent; vinylic proton signals present |

Careful analysis using these spectroscopic methods is essential for researchers to confirm the identity and purity of their materials, thereby preventing the propagation of structural discrepancies in scientific literature and ensuring the reliability of experimental results.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid moiety of 5-acenaphthenecarboxylic acid is the primary site for nucleophilic acyl substitution reactions. This class of reactions is fundamental to the formation of several important derivatives, including esters, amides, and acyl chlorides.

Esterification Reactions and Ester Derivatives

This compound can be converted to its corresponding esters through various esterification methods. A common laboratory and industrial method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. For instance, the methyl ester of this compound can be synthesized, which can then be further modified or used in subsequent reactions. The synthesis of a variety of esters is possible by selecting different alcohol starting materials.

Table 1: Examples of Esterification Reactions of this compound

| Alcohol | Reagents and Conditions | Ester Product |

| Methanol | H₂SO₄ (catalyst), heat | Methyl 5-acenaphthenate |

| Ethanol (B145695) | H₂SO₄ (catalyst), heat | Ethyl 5-acenaphthenate |

| Isopropanol | DCC, DMAP | Isopropyl 5-acenaphthenate |

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. The direct reaction between the carboxylic acid and an amine is often slow and requires high temperatures to drive off the water formed.

To facilitate amide bond formation under milder conditions, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The synthesis of 5-acenaphthenecarboxamide, for example, can be accomplished through these methods. A patent from 1929 describes a process for preparing this compound from the saponification of the corresponding amide, indicating the stability and importance of this amide derivative. google.com

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used dehydrating agent for the formation of amides and esters. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that facilitates amide bond formation. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective peptide coupling agent. |

Formation of Acyl Chlorides

This compound can be converted to its highly reactive acyl chloride derivative, 5-acenaphthenoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation is a key step in the synthesis of many other derivatives, as acyl chlorides are excellent electrophiles for reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions. The resulting 5-acenaphthenoyl chloride is a valuable intermediate for the facile synthesis of esters and amides under mild conditions. chemistrysteps.com

Reactions at the Acenaphthene (B1664957) Core

The acenaphthene ring system of this compound is susceptible to electrophilic aromatic substitution reactions, although the carboxylic acid group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta positions relative to the point of attachment of the carboxylic acid.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination of the acenaphthene core can be achieved using bromine in the presence of a Lewis acid catalyst. nih.gov The regioselectivity of these reactions is influenced by both the directing effect of the carboxylic acid group and the inherent reactivity of the different positions on the acenaphthene ring. Theoretical analysis and experimental verification of electrophilic aromatic bromination on substituted aromatic systems help in predicting the likely substitution patterns. nih.govnih.gov

Synthesis of Biologically Active Derivatives

Acenaphthene derivatives have garnered significant interest due to their diverse biological activities, including antitumor, antifungal, and antimicrobial properties. nih.govnih.gov this compound serves as a versatile starting material for the synthesis of novel, biologically active compounds.

For instance, various amide and ester derivatives of acenaphthene-based carboxylic acids have been synthesized and evaluated for their potential as anticancer agents. nih.gov Studies have shown that certain acenaphthene derivatives exhibit potent antitumor activity against various human solid tumor cell lines. nih.govnih.gov The synthesis of these derivatives often involves the modification of the carboxylic acid group to introduce different functionalities, which can modulate the biological activity of the resulting compounds. Additionally, derivatives of rhodanine-3-carboxyalkyl acids have been synthesized and shown to possess antibacterial properties. nih.govresearchgate.net

Prodrug Strategies for Enhanced Properties

The concept of prodrugs is a well-established strategy in drug design to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, low bioavailability, or chemical instability. For carboxylic acid-containing drugs like this compound and its potentially active derivatives, ester and amide prodrugs are common approaches.

Ester prodrugs can be designed to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross biological membranes. scirp.orgresearchgate.net These ester linkages are designed to be cleaved in vivo by esterase enzymes, releasing the active carboxylic acid drug. researchgate.net Similarly, amide prodrugs can be synthesized to modify the properties of the parent drug. researchgate.netnih.gov The choice of the promoiety (the group attached to the parent drug) is crucial in determining the physicochemical properties and the rate of cleavage of the prodrug. scirp.org This strategy can be applied to derivatives of this compound to improve their therapeutic potential.

Linker Chemistry for Conjugates

The carboxylic acid moiety of this compound is a key functional handle for its use in linker chemistry, particularly for creating conjugates with biomolecules. In bioconjugation, a linker connects a biologically active molecule to a larger carrier, such as an antibody, to create targeted therapeutics like antibody-drug conjugates (ADCs). The carboxylic acid group can be readily converted into a more reactive species, such as an activated ester (e.g., an N-hydroxysuccinimide or NHS ester), which can then form a stable amide bond with primary amine groups found on biomolecules, for instance, the side chains of lysine (B10760008) residues in proteins. nih.govlumiprobe.com

While the fundamental chemistry supports its use, specific, widely-cited examples of this compound being used as a linker in commercially available or late-stage clinical conjugates are not prominent in the literature. However, the principle remains a standard and robust method in bioconjugation. The general reaction scheme involves two main steps:

Activation of the Carboxylic Acid: The carboxyl group is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester. nih.gov

Amide Bond Formation: The activated ester is then reacted with the amine group of a target molecule, resulting in the formation of a stable amide linkage and the release of the NHS leaving group. libretexts.orgyoutube.com

This chemistry provides a covalent and stable attachment, which is crucial for the efficacy of conjugates, ensuring the payload remains attached to its delivery vehicle until it reaches the target site.

Exploration of Novel Functional Group Incorporations

Research into the acenaphthene scaffold has led to the synthesis of numerous derivatives with novel functional groups to explore their chemical and biological properties. While not always starting from this compound itself, these syntheses demonstrate the chemical tractability of the acenaphthene core and the types of functionalities that can be introduced.

A notable area of exploration has been the synthesis of acenaphthene derivatives containing a thiazole (B1198619) backbone. In one study, a series of novel N-aryl-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine derivatives were synthesized. mdpi.com The synthesis began with 5-bromoacetylacenaphthene, which was reacted with various aryl thioureas to form the core thiazole structure. These compounds were then further modified. For example, the resulting 2-amino group on the thiazole ring could be acylated to introduce additional functional diversity. mdpi.comnih.gov

The following table summarizes the synthesis of select acenaphthene-thiazole derivatives, highlighting the incorporation of different functional groups onto the core structure.

Applications in Materials Science Research

Polymer Synthesis and Advanced Materials Development

The unique chemical architecture of 5-Acenaphthenecarboxylic acid, featuring a rigid, polycyclic aromatic acenaphthene (B1664957) core coupled with a reactive carboxylic acid group, suggests its potential as a monomer in the synthesis of high-performance polymers.

Monomer in Polymerization Reactions

The carboxylic acid functionality of this compound allows it to participate in various polymerization reactions, most notably polycondensation reactions. In theory, it can react with diols or diamines to form polyesters and polyamides, respectively. The bulky and rigid acenaphthene unit would be incorporated into the polymer backbone, potentially imparting unique properties to the resulting material.

Integration into Polymer Backbones

The integration of the acenaphthene moiety into a polymer backbone is expected to significantly influence the polymer's physical and chemical properties. The rigidity of this group could enhance the thermal stability and mechanical strength of the polymer. The planarity of the aromatic system may also promote intermolecular π-π stacking, leading to ordered structures and potentially interesting optical and electronic properties.

Design of Functional Polymers

Functional polymers are designed to possess specific properties and functionalities. By chemically modifying the acenaphthene ring or the carboxylic acid group of this compound prior to or after polymerization, it is conceivable to create polymers with tailored characteristics. For instance, the introduction of fluorescent or photoactive groups onto the acenaphthene ring could lead to the development of sensory materials or organic light-emitting diodes (OLEDs).

Application in Resins and Coatings

The incorporation of this compound into resin formulations, such as epoxy or polyester (B1180765) resins, could enhance their performance. The rigid acenaphthene structure might increase the hardness, scratch resistance, and thermal stability of the cured resin. In coatings, this could translate to improved durability and resistance to environmental degradation.

Investigation of Mechanical and Thermal Properties of Derived Materials

Mechanically, these polymers would likely exhibit a high tensile modulus and strength due to the stiffness of the polymer chains. However, the rigidity might also lead to brittleness, a common trade-off in high-performance polymers. The precise mechanical and thermal properties would be highly dependent on the comonomers used, the polymer's molecular weight, and its degree of crystallinity.

Biological and Medicinal Chemistry Research

Investigation of Biological Activities

Research into the specific biological activities of 5-Acenaphthenecarboxylic acid is not extensively documented. However, studies on closely related acenaphthene (B1664957) derivatives have provided preliminary evidence of biological effects.

Anti-inflammatory Properties

Interactive Data Table: Anti-inflammatory Activity of Acenaphthene Derivatives Below are the findings from studies on acenaphthene derivatives.

| Compound Name | Test Model | Observed Activity |

| 1-phenyl-5-acenaphthenylacetic acid | Carrageenan rat paw edema | Active |

| alpha-methyl-1-phenyl-5-acenaphthenylacetic acid | Carrageenan rat paw edema | Active |

| alpha-methylacenaphthenylacetic acid | Rat adjuvant arthritis | Active |

Enzyme Binding and Modulation

Specific research detailing the binding and modulation of enzymes by this compound is not available in the reviewed scientific literature.

Receptor Activity Modulation

There is no specific information available in the surveyed literature concerning the modulation of receptor activity by this compound.

Mechanisms of Action at the Molecular Level

Detailed studies on the molecular mechanisms of action for this compound have not been identified in the available research.

Pharmacological Studies of Derivatives

The primary focus of pharmacological research in this area has been on the derivatives of the acenaphthene structure rather than on this compound itself.

Drug Development and Therapeutic Agent Research

This compound serves as an intermediate in the synthesis of other organic compounds, which may include biologically active molecules, dyes, and potential drug candidates. The carboxylic acid functional group is a significant scaffold in the development of pharmaceutical drugs. researchgate.net The investigation into acenaphthene derivatives for anti-inflammatory effects is an example of its application in therapeutic agent research. The synthesis of compounds like 1-phenyl-5-acenaphthenylacetic acid for pharmacological testing illustrates the role of the acenaphthene nucleus as a starting point for discovering new therapeutic agents.

Prodrug Design and Evaluation

Prodrug design is a well-established strategy in medicinal chemistry to enhance the physicochemical, biopharmaceutical, and pharmacokinetic properties of active pharmaceutical ingredients. scite.aialquds.edu Prodrugs are inactive precursors that are converted into the active drug form within the body through enzymatic or chemical reactions. scite.aialquds.edu This approach can address challenges such as poor solubility, chemical instability, and lack of site-specific delivery. researchgate.net

While specific research on prodrugs of this compound is not extensively documented in the reviewed literature, the carboxylic acid functional group present in this molecule is a common target for prodrug strategies. Esterification of the carboxylic acid to form ester prodrugs is a frequent approach to increase lipophilicity and improve cell membrane permeability. These ester prodrugs can then be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid-containing drug. alquds.edu For instance, the anticancer compound CHS8281 had its solubility significantly increased through the creation of a carbonate prodrug. nih.gov Similarly, dipeptides have been used as carriers to improve the water solubility and bioavailability of other therapeutic agents. nih.gov Given the presence of the carboxylic acid moiety, this compound is a candidate for the application of such prodrug design principles to modulate its properties for research applications.

Antimicrobial and Anticancer Activity of Related Scaffolds

The acenaphthene scaffold, the core structure of this compound, is a recurring motif in compounds investigated for their therapeutic potential. researchgate.netnih.gov Derivatives of acenaphthene have demonstrated a range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov

In the realm of antimicrobial research, derivatives of the related acenaphthenequinone (B41937) have shown moderate activity against some Gram-positive bacteria and the fungus Candida albicans. researchgate.net Another study synthesized novel naphthalene-derived coumarin (B35378) composites and tested their antimicrobial potential. While showing weak bactericidal influence on gram-negative aerobic and anaerobic bacteria, some of these composites exhibited very strong fungicidal effects. echemcom.com The antimicrobial activity of various chemical compounds is an active area of research, with natural isothiocyanates, for example, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The anticancer properties of acenaphthene-based compounds have also been a focus of investigation. nih.govmdpi.com A study on novel acenaphthene derivatives revealed their antitumor activities across several human solid tumor cell lines, including non-small cell lung cancer, colon adenocarcinoma, breast cancer, melanoma, and pancreatic cancer. nih.govmdpi.com One particular compound from this study, designated as 3c, exhibited potent antitumor activity against the SKRB-3 breast cancer cell line, comparable to the positive control, Adriamycin. nih.govmdpi.com

Further research into bis(imino)acenaphthene-N-heterocyclic carbene transition metal complexes has highlighted their potential as anticancer agents. rsc.orgrsc.org Specifically, certain allyl palladates bearing these ligands were found to be effective inducers of immunogenic cell death and inhibitors of the enzyme thioredoxin reductase (TrxR). rsc.orgrsc.org One such complex, [BIAN–IMes·H][PdCl2(allyl)] 2a, demonstrated a significant reduction in TrxR activity. rsc.orgrsc.org

Table 1: Anticancer Activity of a Selected Acenaphthene Derivative

| Compound | Cell Line | Inhibition Rate (%) at 20 µM |

|---|---|---|

| 3c | MDA-MB-468 (Breast Cancer) | 55.5 ± 3.8 |

| 3c | SKRB-3 (Breast Cancer) | 66.1 ± 2.2 |

| Adriamycin (Control) | MDA-MB-468 (Breast Cancer) | 63.4 ± 0.4 |

| Adriamycin (Control) | SKRB-3 (Breast Cancer) | 68.1 ± 1.3 |

Proteomics Research Applications

Proteomics involves the large-scale study of proteins to understand their functions and interactions within biological systems. nih.gov Chemical proteomics, a sub-discipline, utilizes small molecules to probe protein function and identify new drug targets. nih.gov While direct applications of this compound in proteomics research are not prominently detailed in the available literature, its structural features suggest potential utility in this field.

Compounds with specific chemical moieties can be developed into probes for activity-based protein profiling, a method used to identify and characterize enzyme classes based on their catalytic activity. nih.gov The carboxylic acid group of this compound could potentially be functionalized to incorporate a reactive group or a reporter tag, allowing it to be used as a probe to covalently label and identify specific protein targets. Such functional proteomics approaches are valuable for elucidating the biological functions of uncharacterized proteins and understanding cellular mechanisms at a molecular level. nih.gov

Computational and In Silico Studies in Medicinal Chemistry

Computational, or in silico, methods are integral to modern medicinal chemistry for predicting the properties and biological activities of molecules, thereby accelerating the drug discovery process. ijpsjournal.comijpsjournal.com These techniques include the prediction of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and the use of molecular docking to assess the binding affinity of a compound to a biological target. ijpsjournal.comijpsjournal.com

For scaffolds related to this compound, such as naphthalene (B1677914) derivatives, in silico tools have been employed to evaluate their drug-like characteristics according to frameworks like Lipinski's Rule of Five. ijpsjournal.com This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. ijpsjournal.com Furthermore, computational studies have been used to predict the biological activities of naphthalene derivatives, with some showing potential as anticancer agents. ijpsjournal.com Molecular docking studies have further reinforced these predictions by modeling the interactions of these compounds with anticancer protein targets like thymidylate synthase. ijpsjournal.com The structural and spectroscopic properties of molecules can also be investigated using computational chemistry suites to compare theoretical data with experimental results. dntb.gov.ua

Comparative Biological Activity with Analogous Compounds

The biological activity of a compound is intrinsically linked to its chemical structure. By comparing the activities of analogous compounds, researchers can deduce structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery.

In studies of acenaphthene derivatives, it has been observed that different substitutions on the acenaphthene core can lead to varied biological effects. For example, in a study of novel acenaphthene derivatives as potential antitumor agents, twelve different compounds were synthesized and evaluated. nih.govmdpi.com This allowed for a direct comparison of their activities against various cancer cell lines. The variation in activity among these analogs highlights the importance of the specific chemical groups attached to the acenaphthene scaffold.

Similarly, research on monoterpene-based scaffolds has shown that different derivatives of the same core structure, such as carvacrol (B1668589), can exhibit a wide range of inhibitory activities against different enzymes. mdpi.com For instance, certain sulfonic acid derivatives of carvacrol were found to be highly effective against carbonic anhydrase isoenzymes. mdpi.com This principle of comparative analysis is fundamental to understanding how structural modifications to a core scaffold like acenaphthene can tune its biological properties.

Toxicity and Safety Profiling for Research Applications

The safe handling of chemical compounds in a research setting is paramount and is guided by toxicity and safety information, often summarized in Safety Data Sheets (SDS). fishersci.dk For this compound, the available safety information indicates that it is an irritant.

The compound is classified as irritating to the eyes, respiratory system, and skin. Standard safety precautions are therefore recommended when handling this substance. These include wearing suitable personal protective equipment (PPE) such as protective gloves, goggles, and clothing to avoid skin and eye contact. fishersci.dk Handling should be conducted in a well-ventilated area to minimize the risk of inhaling any dust or vapors. echemi.com In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice.

General good industrial hygiene and safety practices should be followed, which include avoiding the formation of dust and keeping the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. fishersci.dkechemi.com It is also important to note that the chemical, physical, and toxicological properties of many research chemicals may not have been thoroughly investigated.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acenaphthenequinone |

| Adriamycin |

| [BIAN–IMes·H][PdCl2(allyl)] 2a |

| Carvacrol |

| CHS8281 |

| Sulfasalazine |

| 5-aminosalicylic acid |

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for estimating the binding affinity of a small molecule ligand to a protein target. The binding affinity is typically quantified by a scoring function, often expressed in kcal/mol, where a more negative value indicates a stronger interaction.

The predicted binding affinity helps in ranking potential drug candidates and understanding the structural basis of their activity. mdpi.com

Table 1: Illustrative Example of Molecular Docking Data

This table demonstrates typical data obtained from a molecular docking simulation. The values are hypothetical for 5-Acenaphthenecarboxylic acid.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein X | -8.2 | ARG120, TYR355 | Hydrogen Bond, π-π Stacking |

| Protein Y | -7.5 | LEU24, VAL45 | Hydrophobic |

| Protein Z | -6.9 | SER17, GLN11 | Hydrogen Bond |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction pathway. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, computational studies could explore its synthesis or degradation pathways. For example, modeling the oxidation of 5-acetylacenaphthene (B159873) or the carboxylation of an acenaphthene (B1664957) precursor could reveal the step-by-step mechanism, including the structures of all transient species. Such studies provide insights that are often difficult to obtain through experimental means alone and are crucial for optimizing reaction conditions to improve yield and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying a lead compound's structure, researchers can identify which chemical groups (pharmacophores) are key to its effects.

While specific SAR studies on a series of this compound derivatives are not detailed in the available literature, the principles can be inferred from research on analogous compounds like phenolic acid and thiophene (B33073) carboxylic acid derivatives. uc.ptnih.gov An SAR study on this compound would involve synthesizing analogues with different substituents on the acenaphthene ring or modifications to the carboxylic acid group. For example, adding electron-withdrawing or electron-donating groups could modulate the molecule's electronic properties and, consequently, its binding affinity or reactivity. kcl.ac.uk The length and nature of an ester group on a carboxylic acid, for instance, has been shown to significantly impact cytotoxic activity in other molecular scaffolds. uc.pt

Table 2: Hypothetical SAR Data for this compound Derivatives

This table illustrates how SAR data might be presented, showing the effect of different substituents on biological activity (e.g., IC₅₀, the concentration required for 50% inhibition).

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) |

| This compound | -H | -OH | 15.5 |

| Derivative A | -Cl | -OH | 8.2 |

| Derivative B | -NO₂ | -OH | 5.1 |

| Derivative C | -H | -OCH₃ | 25.0 |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity. dntb.gov.ua Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, quantum chemical calculations can predict its pKa value, which is a measure of its acidity. osti.govosti.gov DFT combined with a polarizable continuum solvent model can yield pKa values with good accuracy. osti.gov Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound

This table shows examples of electronic properties that can be determined through quantum chemical calculations. The values are for illustrative purposes.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

| pKa | 3.90 ± 0.20 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Molecules are not static but exist as an ensemble of different conformers in equilibrium. Understanding the conformational landscape is essential as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the C-C bond connecting the carboxylic acid group to the acenaphthene ring and the C-O bond within the carboxylic acid group itself. This rotation leads to different conformers, such as the syn and anti conformations of the carboxylic acid proton relative to the carbonyl group. nih.gov Computational methods can calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. uc.pt Studies on simple carboxylic acids have shown that while the syn conformer might be more stable in the gas phase, the energy difference is significantly reduced in a solvent, making the anti conformation more accessible. nih.gov This accessibility can be critical for its interaction with biological targets.

Table 4: Relative Energies of Carboxylic Acid Conformers

This table, based on general findings for carboxylic acids, illustrates the relative energy differences between conformers in different environments. nih.gov

| Conformation | Dihedral Angle (O=C-O-H) | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous) (kcal/mol) |

| syn | ~0° | 0 (most stable) | 0.7 - 1.4 |

| anti | ~180° | 5 - 7 | 0 (most stable) |

Environmental and Analytical Chemistry Research

Use as Analytical Standards (Implied by Analogues)

While specific documentation detailing 5-Acenaphthenecarboxylic acid as a commercially available analytical standard is limited, the use of its parent compound and other structural analogues as reference materials is a well-established practice in environmental analysis. Analytical standards are materials of high purity and known concentration used to calibrate analytical instruments, validate methods, and accurately quantify the amount of a substance in a sample.

The parent PAH, acenaphthene (B1664957), is commonly used as an analytical reference standard for the determination of PAHs in various environmental matrices, including wastewater, soil, and air, typically employing chromatography techniques. Similarly, other carboxylic acid derivatives of aromatic compounds, such as phthalic acid, are available as analytical standards for quantification in herbal medicines and other complex samples. The function of these standards is critical for:

Method Validation: Ensuring that an analytical method is accurate, precise, and reliable for its intended purpose.

Instrument Calibration: Creating calibration curves to relate the instrument's response to the concentration of the analyte.

Quantification: Determining the exact concentration of a target compound in an unknown sample by comparing its analytical signal to that of the standard.

Given that this compound is a potential metabolite or degradation product of acenaphthene, a certified reference standard for this compound would be invaluable for studies aimed at elucidating the complete metabolic and environmental degradation pathways of acenaphthene.

Table 1: Examples of Related Analytical Standards

| Compound Name | Application as Standard | Analytical Techniques |

|---|---|---|

| Acenaphthene | Determination of PAHs in wastewater, soil, and air. | Chromatography (GC, HPLC). |

| Phthalic Acid | Quantification in herbal extracts and other matrices. | HPLC-PDA, LC-MS, GC-MS. |

Environmental Fate and Degradation Studies

The environmental fate of this compound is closely tied to the degradation of acenaphthene. Acenaphthene is a recognized environmental pollutant released from the incomplete combustion of fossil fuels, oil production, and industrial processes like coal tar distillation. sciepub.comsciepub.com Once in the environment, it is subject to microbial degradation.

Studies on the biodegradation of acenaphthene by various microorganisms have identified several metabolic intermediates, many of which are carboxylic acids. For example, research on the bacterium Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, revealed a detailed degradation pathway for acenaphthene. nih.gov In this pathway, acenaphthene is transformed through a series of intermediates including acenaphthenequinone (B41937) and naphthalene-1,8-dicarboxylic acid, eventually leading to 1-naphthoic acid. nih.gov This demonstrates that the carboxylation of the acenaphthene structure is a key step in its microbial metabolism.

While this compound is not explicitly named as a metabolite in this specific pathway, the formation of other carboxylated derivatives strongly suggests that it could be an intermediate in the degradation of acenaphthene by other microbial species or under different environmental conditions. Such carboxylic acid intermediates are generally more water-soluble than the parent PAH, which can affect their transport and bioavailability in the environment. They are typically subjected to further degradation, often involving ring cleavage, ultimately breaking down into simpler compounds that can enter central metabolic cycles like the TCA cycle. nih.gov

**Table 2: Key Metabolites in the Biodegradation of Acenaphthene by *Sphingobacterium sp.***

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| 1-Acenaphthenol | C12H10O | Initial oxidation product |

| Acenaphthenequinone | C12H6O2 | Further oxidation product |

| Naphthalene-1,8-dicarboxylic acid | C12H8O4 | Product of ring cleavage of the five-membered ring |

| 1-Naphthoic acid | C11H8O2 | Key intermediate leading to further degradation |

| Salicylic acid | C7H6O3 | Downstream product after ring cleavage |

Data sourced from Mallick et al. (2018) nih.gov

Analytical Method Development for Detection and Quantification

The detection and quantification of this compound in environmental samples would require robust analytical methods capable of separating it from a complex mixture of related compounds and accurately measuring its concentration. Although methods specifically optimized for this compound are not prominent in the literature, standard techniques used for the analysis of PAHs and their acidic metabolites are directly applicable.

Commonly employed methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds in a liquid mixture. For a carboxylic acid like this compound, Reverse-Phase HPLC (RP-HPLC) would likely be used, where the compound is separated based on its polarity. Detection is often achieved using a Diode Array Detector (DAD) or a fluorescence detector, as aromatic rings typically exhibit strong UV absorbance and fluorescence.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for identifying and quantifying volatile and semi-volatile organic compounds. For a non-volatile compound like a carboxylic acid, a derivatization step (e.g., esterification) is typically required to make it volatile enough for GC analysis. The mass spectrometer then detects the compound, providing both mass information for identification and signal intensity for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is particularly well-suited for analyzing polar and non-volatile compounds like this compound, as it does not require derivatization.

The development of such a method would involve optimizing sample preparation (e.g., solid-phase extraction to isolate acidic compounds), chromatographic separation conditions (mobile phase, column type), and mass spectrometer settings to achieve the desired sensitivity and selectivity.

Table 3: Potential Analytical Methods for this compound

| Method | Principle | Advantages for this compound |

|---|---|---|

| HPLC-DAD/Fluorescence | Separation based on polarity; detection via UV absorbance or fluorescence. | Good for quantification; fluorescence offers high sensitivity for aromatic compounds. |

| GC-MS | Separation of volatile compounds based on boiling point; detection by mass. | High resolution and definitive identification, but requires derivatization. |

| LC-MS | Separation based on polarity; detection by mass. | High sensitivity and specificity; ideal for polar, non-volatile compounds without derivatization. |

Polycyclic Aromatic Hydrocarbon (PAH) Related Studies

This compound is relevant primarily through its connection to its parent compound, acenaphthene, which is a significant focus of PAH research. sciepub.com PAHs are a class of organic compounds that are of major environmental concern due to their widespread presence and the toxic, mutagenic, and/or carcinogenic properties of many members of the class. sciepub.commdpi.com

Acenaphthene is often used as a model substrate in studies of PAH biodegradation and metabolism. sciepub.comsciepub.com This is because its structure is found within larger, more complex carcinogenic PAHs, and its degradation pathways can provide insight into the environmental fate of these more hazardous compounds. sciepub.com

Therefore, the study of acenaphthene's metabolites, including potential carboxylated forms like this compound, is crucial for several reasons:

Understanding Biodegradation Pathways: Identifying intermediates helps to map the complete biochemical pathways that microorganisms use to break down PAHs.

Assessing Environmental Fate: The chemical properties of metabolites (e.g., increased water solubility) differ from the parent PAH, which influences how they move through soil and water.

Toxicity Assessment: Metabolites of PAHs can sometimes be more or less toxic than the original compound. Studying these derivatives is essential for a comprehensive risk assessment of PAH contamination.

Research into compounds like this compound contributes to the broader understanding of the complex lifecycle of PAHs in the environment, from their release and distribution to their ultimate biological or chemical degradation.

Future Research Directions and Open Questions

Unexplored Reactivity and Derivatization Pathways

The reactivity of 5-Acenaphthenecarboxylic acid is a fertile ground for investigation. The interplay between the carboxylic acid group and the acenaphthene (B1664957) core suggests a rich and complex chemical behavior that is yet to be fully harnessed. Future research should systematically explore its participation in a variety of organic transformations.

Key areas for investigation include:

Cycloaddition Reactions: The acenaphthene moiety, with its electron-rich aromatic system, could serve as a dienophile or diene in cycloaddition reactions, offering pathways to complex polycyclic structures. Investigating its behavior in Diels-Alder and other cycloaddition reactions could lead to the synthesis of novel molecular architectures with unique properties.

Metal-Catalyzed Cross-Coupling Reactions: The carboxylic acid group can be a versatile handle for decarboxylative cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Exploring its utility in Suzuki, Heck, and Sonogashira couplings, among others, would significantly expand the library of accessible 5-substituted acenaphthene derivatives.

Photocatalytic Transformations: The photophysical properties inherent to the acenaphthene scaffold suggest that this compound and its derivatives could be promising candidates for photocatalytic applications. Research into its excited-state reactivity could unveil novel synthetic methodologies.

Esterification and Amidation: While standard derivatization of the carboxylic acid to esters and amides is feasible, a systematic exploration of diverse coupling partners could yield a wide array of functionalized molecules. organic-chemistry.orgresearchgate.netnih.govresearchgate.net These derivatives could exhibit tailored solubility, biological activity, and material properties.

Development of Novel Catalytic Systems for Synthesis

Efficient and selective synthesis of this compound and its derivatives is paramount for enabling its widespread investigation and application. While a known method involves the treatment of 5-acetylacenaphthene (B159873) with an alkaline hypochlorite (B82951) solution, future research should focus on developing more sustainable and versatile catalytic systems. google.com

Promising avenues include:

Catalytic Carboxylation of Acenaphthene: Direct carboxylation of the acenaphthene C-H bond at the 5-position using CO2 as a renewable C1 source would represent a highly atom-economical and environmentally benign synthetic route. Research into transition-metal catalysis for such transformations is a key area of interest. The anaerobic carboxylation of other polycyclic aromatic hydrocarbons like naphthalene (B1677914) and phenanthrene (B1679779) has been observed, suggesting that similar pathways could be developed for acenaphthene. asm.org